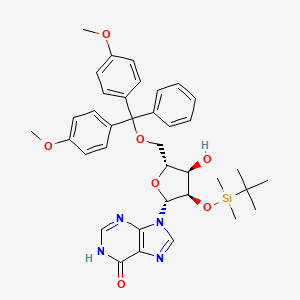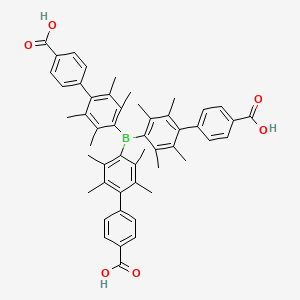
Tris(2',3',5',6'-tetramethylbiphenyl-4-carboxylic acid)borane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2’,3’,5’,6’-tetramethylbiphenyl-4-carboxylic acid)borane is a boron-containing compound with a unique structure that includes three biphenyl groups, each substituted with four methyl groups and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2’,3’,5’,6’-tetramethylbiphenyl-4-carboxylic acid)borane typically involves the reaction of boron trihalides with the corresponding biphenyl carboxylic acid derivatives. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trihalides. The general reaction scheme is as follows:
Preparation of Biphenyl Carboxylic Acid Derivative: The biphenyl carboxylic acid derivative is synthesized by Friedel-Crafts acylation of biphenyl with the appropriate acyl chloride, followed by reduction and carboxylation.
Formation of Tris(2’,3’,5’,6’-tetramethylbiphenyl-4-carboxylic acid)borane: The biphenyl carboxylic acid derivative is reacted with boron trihalides (such as boron trichloride) in the presence of a Lewis acid catalyst to form the desired borane compound.
Industrial Production Methods
Industrial production of Tris(2’,3’,5’,6’-tetramethylbiphenyl-4-carboxylic acid)borane involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(2’,3’,5’,6’-tetramethylbiphenyl-4-carboxylic acid)borane undergoes various types of chemical reactions, including:
Oxidation: The borane can be oxidized to form boronic acids or borates.
Reduction: It can act as a reducing agent in certain organic transformations.
Substitution: The biphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in aqueous or organic solvents under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are performed in inert atmospheres to prevent oxidation.
Substitution: Electrophilic aromatic substitution reactions are carried out using reagents like halogens, nitrating agents, or sulfonating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Reduced organic compounds with boron-containing by-products.
Substitution: Substituted biphenyl derivatives with various functional groups.
Applications De Recherche Scientifique
Tris(2’,3’,5’,6’-tetramethylbiphenyl-4-carboxylic acid)borane has several scientific research applications:
Organic Synthesis: It is used as a catalyst in various organic transformations, including cross-coupling reactions and hydrosilylation.
Catalysis: The compound acts as a Lewis acid catalyst in a range of reactions, promoting the formation of carbon-carbon and carbon-heteroatom bonds.
Material Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.
Medicinal Chemistry: The compound is explored for its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.
Mécanisme D'action
The mechanism of action of Tris(2’,3’,5’,6’-tetramethylbiphenyl-4-carboxylic acid)borane involves its role as a Lewis acid. The boron atom in the compound has an empty p-orbital, which can accept electron pairs from donor molecules. This property allows the compound to activate substrates and facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and substrate being used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and used in similar catalytic applications.
Tris(2,4,6-trimethylphenyl)borane: Another borane compound with methyl-substituted phenyl groups, used in organic synthesis and catalysis.
Tris(2,6-dimethylphenyl)borane: A borane with dimethyl-substituted phenyl groups, also used in various chemical reactions.
Uniqueness
Tris(2’,3’,5’,6’-tetramethylbiphenyl-4-carboxylic acid)borane is unique due to the presence of both methyl and carboxylic acid groups on the biphenyl rings. This structural feature imparts distinct electronic properties and reactivity, making it a versatile compound in organic synthesis and catalysis.
Propriétés
Formule moléculaire |
C51H51BO6 |
|---|---|
Poids moléculaire |
770.8 g/mol |
Nom IUPAC |
4-[4-bis[4-(4-carboxyphenyl)-2,3,5,6-tetramethylphenyl]boranyl-2,3,5,6-tetramethylphenyl]benzoic acid |
InChI |
InChI=1S/C51H51BO6/c1-25-31(7)46(32(8)26(2)43(25)37-13-19-40(20-14-37)49(53)54)52(47-33(9)27(3)44(28(4)34(47)10)38-15-21-41(22-16-38)50(55)56)48-35(11)29(5)45(30(6)36(48)12)39-17-23-42(24-18-39)51(57)58/h13-24H,1-12H3,(H,53,54)(H,55,56)(H,57,58) |
Clé InChI |
CLEQBRQQYCMENQ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(=C(C(=C1C)C)C2=CC=C(C=C2)C(=O)O)C)C)(C3=C(C(=C(C(=C3C)C)C4=CC=C(C=C4)C(=O)O)C)C)C5=C(C(=C(C(=C5C)C)C6=CC=C(C=C6)C(=O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


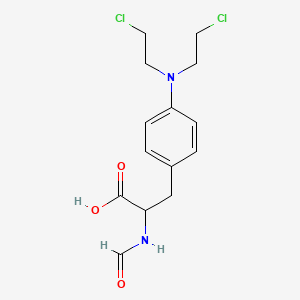
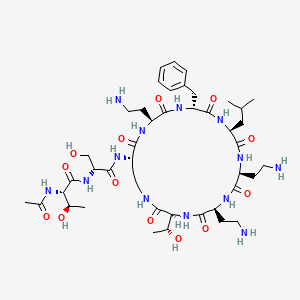

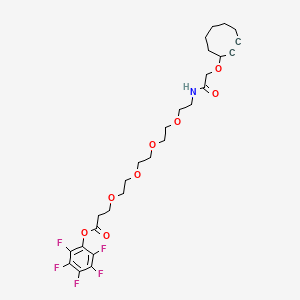
![(2R,3R,5R,9R,10R,13R,14S,17S)-17-[(2S,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B11930341.png)

![undecan-3-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[[2-(methylamino)-3,4-dioxocyclobuten-1-yl]amino]propyl]amino]octanoate](/img/structure/B11930361.png)


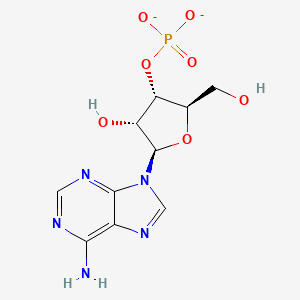
![(1R,4S,5'S,6S,8R,10E,13R,14E,20R,21E,24R)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B11930379.png)
![(1S,3S,4R,5S)-1,3,4-trihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B11930385.png)
![[(Z)-12-non-2-ynoxycarbonyloxyoctadec-9-enyl] 3-[2-(diethylamino)ethyl-[3-[(Z)-12-non-2-ynoxycarbonyloxyoctadec-9-enoxy]-3-oxopropyl]amino]propanoate](/img/structure/B11930387.png)
